

Dual FAK/ALK Inhibitor CEP-37440: A Selectivity Assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CEP-37440

Cat. No.: B8055494

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Selectivity of **CEP-37440**

CEP-37440 is an orally bioavailable, ATP-competitive small molecule inhibitor that demonstrates potent, dual activity against Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).^{[1][2][3]} Both FAK and ALK are critical mediators in oncogenic signaling pathways, implicated in tumor cell proliferation, survival, migration, and angiogenesis.^[1] The dual inhibition of these two kinases presents a potential therapeutic strategy to overcome drug resistance and enhance anti-tumor efficacy.^[4] This guide provides a comparative analysis of the selectivity of **CEP-37440**, supported by experimental data and detailed methodologies.

Quantitative Data: Inhibitor Selectivity Profile

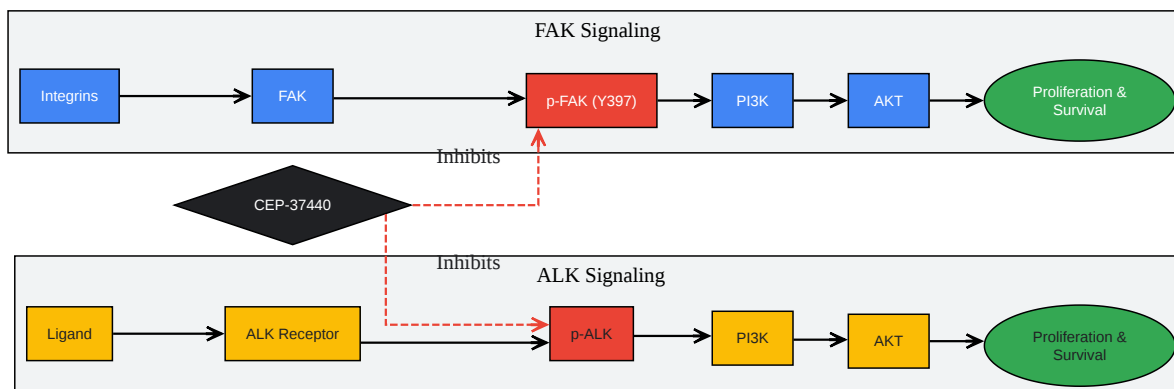
The inhibitory activity of **CEP-37440** against FAK and ALK has been determined through biochemical assays, yielding IC₅₀ values in the low nanomolar range. For comparison, the table below includes IC₅₀ values for other selective FAK and ALK inhibitors. This data allows for an objective assessment of **CEP-37440**'s potency and selectivity in the context of other well-characterized kinase inhibitors.

Compound	Target Kinase	IC50 (nM)	Compound Type
CEP-37440	FAK	2.3	Dual FAK/ALK Inhibitor
ALK	3.5		
Defactinib (VS-6063)	FAK	<0.6	Selective FAK Inhibitor
Crizotinib	ALK	3 - 96	ALK/MET/ROS1 Inhibitor
Alectinib	ALK	1.9	Selective ALK Inhibitor
Brigatinib	ALK	0.6	ALK/ROS1 Inhibitor
Lorlatinib	ALK	<0.07	ALK/ROS1 Inhibitor

IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50% in biochemical assays. Data is compiled from multiple sources.

Signaling Pathway Overview

To understand the impact of **CEP-37440**, it is crucial to visualize the signaling pathways regulated by FAK and ALK. FAK is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors, while ALK is a receptor tyrosine kinase. Both pathways converge on downstream effectors that promote cell growth and survival.



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FAK and ALK signaling pathways and points of inhibition by **CEP-37440**.

Experimental Protocols

The determination of inhibitor selectivity and potency relies on standardized biochemical and cell-based assays. Below are detailed methodologies representative of those used to characterize compounds like **CEP-37440**.

Biochemical Kinase Assay (IC₅₀ Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method.

Objective: To determine the concentration of **CEP-37440** required to inhibit 50% of FAK or ALK enzymatic activity.

Materials:

- Recombinant human FAK or ALK enzyme

- Biotinylated substrate peptide
- ATP (Adenosine Triphosphate)
- Europium-labeled anti-phospho-substrate antibody (Donor)
- Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
- Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
- **CEP-37440** serial dilutions
- 384-well assay plates

Procedure:

- Compound Plating: Prepare a serial dilution of **CEP-37440** in DMSO and dispense into the assay plate. Include DMSO-only wells as a no-inhibition control.
- Kinase Reaction:
 - Add the kinase enzyme (FAK or ALK) to each well.
 - Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
 - Initiate the phosphorylation reaction by adding a mixture of the biotinylated substrate peptide and ATP.
 - Incubate for 60 minutes at room temperature.
- Detection:
 - Stop the reaction by adding EDTA.
 - Add the detection reagents: a mixture of the Europium-labeled antibody and SA-APC.
 - Incubate for 60 minutes at room temperature to allow antibody binding.

- **Data Acquisition:** Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
- **Data Analysis:** Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This assay confirms that the inhibitor can enter cells and block the phosphorylation of its target kinase.

Objective: To assess the inhibition of FAK autophosphorylation (at Tyrosine 397) or ALK phosphorylation in a cellular context.

Materials:

- Cancer cell line expressing FAK and/or ALK (e.g., SUM190 for FAK, KARPAS-299 for ALK).
- Cell culture medium and supplements.
- **CEP-37440.**
- Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Primary antibodies: anti-phospho-FAK (Tyr397), anti-total-FAK, anti-phospho-ALK, anti-total-ALK.
- HRP-conjugated secondary antibody.
- SDS-PAGE equipment and reagents.
- PVDF membranes.
- Blocking Buffer (e.g., 5% BSA in TBST).
- Chemiluminescent substrate (ECL).

Procedure:

- Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of **CEP-37440** for a specified time (e.g., 2-24 hours).
- Cell Lysis: Wash cells with cold PBS and lyse them on ice with supplemented lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in sample buffer, and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with Blocking Buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.
 - Wash the membrane multiple times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the kinase or a housekeeping protein like GAPDH.

Cell Viability Assay (MTS Assay)

This assay measures the effect of the inhibitor on cell proliferation and viability.

Objective: To determine the effect of **CEP-37440** on the viability of cancer cell lines.

Materials:

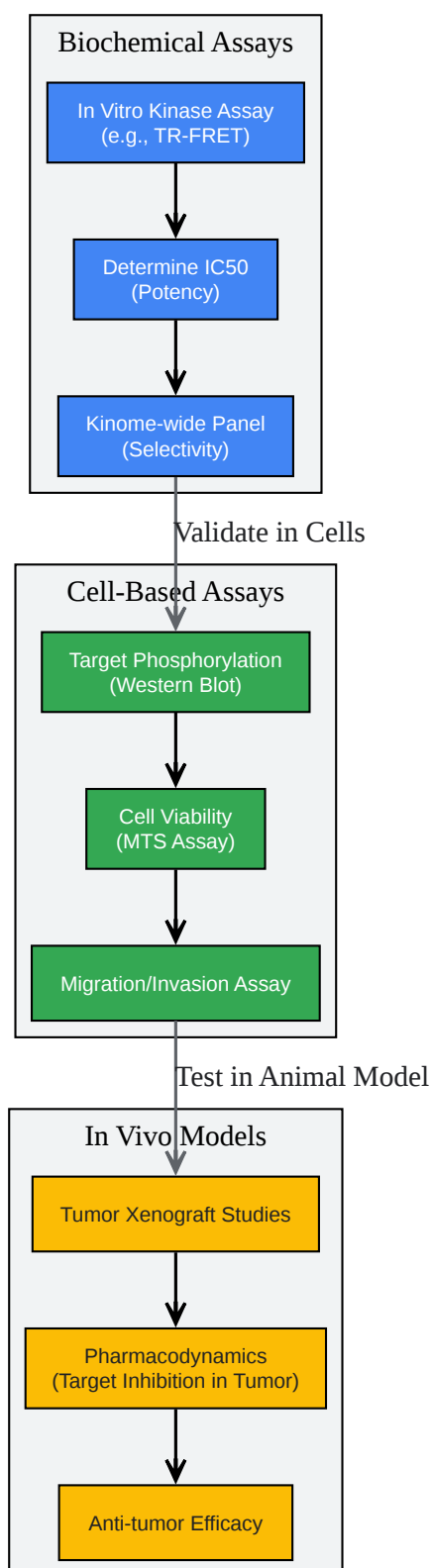
- Cancer cell lines.
- 96-well cell culture plates.
- **CEP-37440** serial dilutions.
- MTS reagent solution.

Procedure:

- Cell Seeding: Seed cells at a predetermined density in a 96-well plate and incubate overnight.
- Compound Treatment: Treat cells with a serial dilution of **CEP-37440**. Include vehicle-only (DMSO) control wells.
- Incubation: Incubate the cells for a period of 48 to 72 hours.
- MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.
- Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the dose-response curve.

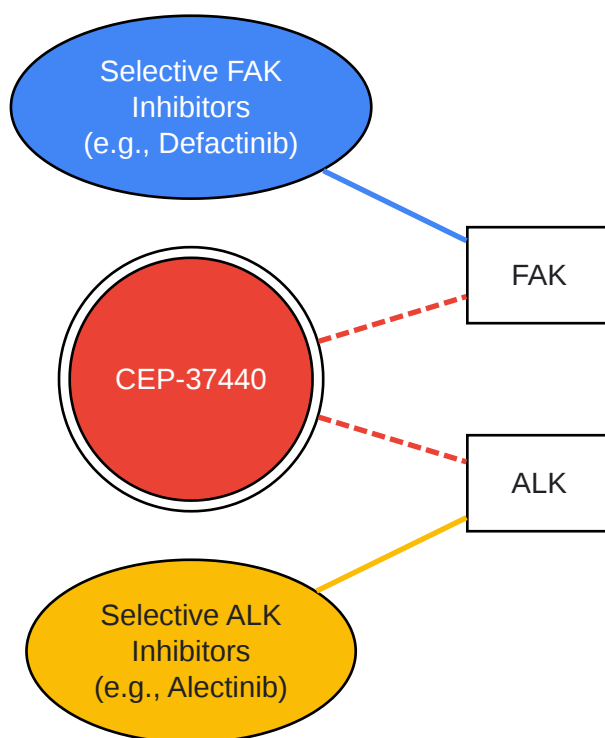
Experimental and Comparative Workflow

The assessment of a kinase inhibitor like **CEP-37440** follows a logical progression from initial biochemical screening to cellular and in vivo validation. This workflow ensures that the observed activity is relevant in a biological context.



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General workflow for kinase inhibitor characterization.



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- To cite this document: BenchChem. [Dual FAK/ALK Inhibitor CEP-37440: A Selectivity Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8055494#assessing-the-selectivity-of-cep-37440-for-fak-and-alk\]](https://www.benchchem.com/product/b8055494#assessing-the-selectivity-of-cep-37440-for-fak-and-alk)

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